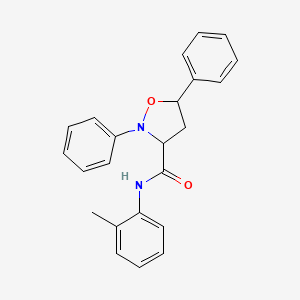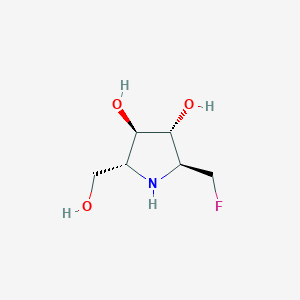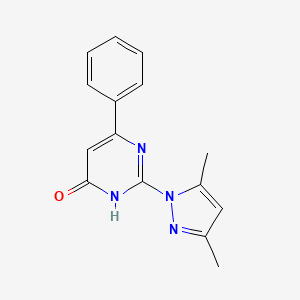
2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidinone core substituted with a phenyl group and a 3,5-dimethylpyrazolyl moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidinone derivative in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by causing cell cycle arrest. This is achieved through the modulation of various signaling pathways and the activation of apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpyrazol-1-yl)benzimidazole: Similar in structure but with a benzimidazole core instead of a pyrimidinone core.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: Features multiple pyrazolyl groups attached to a benzene ring.
Uniqueness
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is unique due to its specific combination of a pyrimidinone core with a phenyl group and a 3,5-dimethylpyrazolyl moiety.
Properties
CAS No. |
61911-92-0 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H14N4O/c1-10-8-11(2)19(18-10)15-16-13(9-14(20)17-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,20) |
InChI Key |
JXBDKWPDMSQNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)
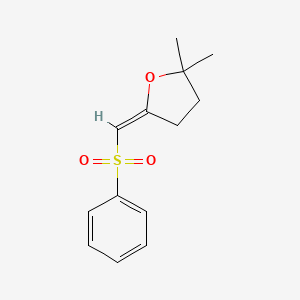
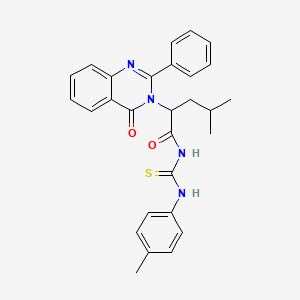
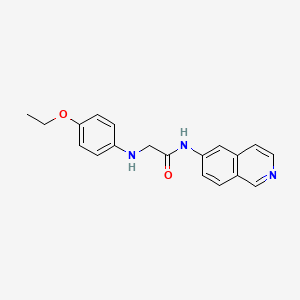
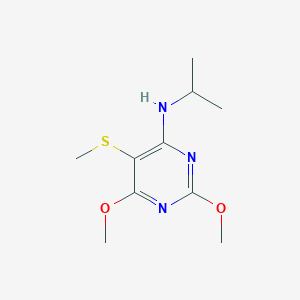
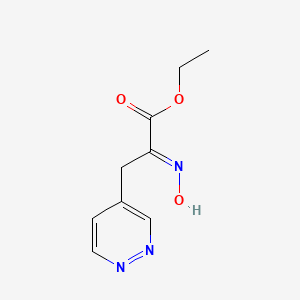
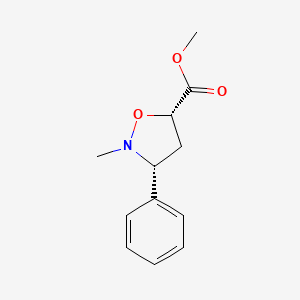
![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)
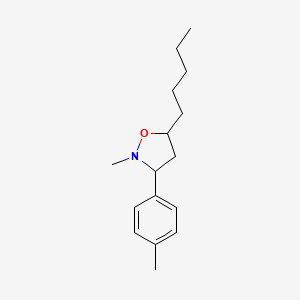

![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)
